molecular formula C8H4ClFN2O B2426125 6-chloro-8-fluoroquinazolin-4(3H)-one CAS No. 187805-51-2

6-chloro-8-fluoroquinazolin-4(3H)-one

Cat. No.: B2426125
CAS No.: 187805-51-2
M. Wt: 198.58
InChI Key: XLGDIIQWJWFZSI-UHFFFAOYSA-N
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Description

6-chloro-8-fluoroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-fluoroquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzoic acid derivatives.

    Cyclization: The key step involves the cyclization of the starting material to form the quinazoline core. This can be achieved through various cyclization reactions, such as the Pinner reaction or the Bischler-Napieralski reaction.

    Halogenation: The introduction of chlorine and fluorine atoms is carried out through halogenation reactions. Chlorination can be achieved using reagents like thionyl chloride, while fluorination can be performed using reagents like elemental fluorine or fluorinating agents such as Selectfluor.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-fluoroquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydroquinazolinones.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

6-chloro-8-fluoroquinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-chloro-8-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can act as an antagonist to certain receptors, preventing the binding of natural ligands and modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-6-chloro-8-fluoroquinazolin-4-ol
  • 6-chloro-8-fluoroquinazolin-4-amine
  • 6-chloro-8-fluoroquinazolin-4-thiol

Uniqueness

Compared to similar compounds, 6-chloro-8-fluoroquinazolin-4(3H)-one exhibits unique chemical properties due to the specific positioning of chlorine and fluorine atoms on the quinazoline ring

Properties

IUPAC Name

6-chloro-8-fluoro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGDIIQWJWFZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187805-51-2
Record name 6-chloro-8-fluoro-1,4-dihydroquinazolin-4-one
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